1-(2-Chloro-5-(trifluoromethoxy)phenyl)-2,2,2-trifluoroethanone
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Overview
Description
1-(2-Chloro-5-(trifluoromethoxy)phenyl)-2,2,2-trifluoroethanone is an organic compound characterized by the presence of chloro, trifluoromethoxy, and trifluoroethanone functional groups
Preparation Methods
The synthesis of 1-(2-Chloro-5-(trifluoromethoxy)phenyl)-2,2,2-trifluoroethanone typically involves multi-step organic reactions. One common synthetic route includes the Friedel-Crafts acylation of 2-chloro-5-(trifluoromethoxy)benzene with trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and low temperatures to ensure high yields and purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
1-(2-Chloro-5-(trifluoromethoxy)phenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common reagents used in these reactions include nucleophiles like sodium methoxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-Chloro-5-(trifluoromethoxy)phenyl)-2,2,2-trifluoroethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-5-(trifluoromethoxy)phenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The trifluoromethoxy and trifluoroethanone groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar compounds to 1-(2-Chloro-5-(trifluoromethoxy)phenyl)-2,2,2-trifluoroethanone include:
- 1-(2-Chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone
- 1-(2-Chloro-5-(trifluoromethoxy)phenyl)-3-(2,3-dichlorophenyl)urea
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activities.
Properties
Molecular Formula |
C9H3ClF6O2 |
---|---|
Molecular Weight |
292.56 g/mol |
IUPAC Name |
1-[2-chloro-5-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H3ClF6O2/c10-6-2-1-4(18-9(14,15)16)3-5(6)7(17)8(11,12)13/h1-3H |
InChI Key |
PKRPEZMWGXKUHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C(=O)C(F)(F)F)Cl |
Origin of Product |
United States |
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